

Application Notes and Protocols for Methyl 3-amino-5-methylbenzoate

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Compound of Interest

Compound Name: Methyl 3-amino-5-methylbenzoate

Cat. No.: B099481

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-methylbenzoate is a valuable substituted aromatic amine and ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, makes it a key intermediate in the preparation of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The strategic placement of the amino and methyl groups on the benzene ring influences the molecule's reactivity and provides a scaffold for the synthesis of targeted therapeutic agents. Substituted aminobenzoic acid derivatives are prevalent in the design of kinase inhibitors, where the amino group can serve as a crucial anchor for binding to the hinge region of the enzyme's ATP-binding site.^[1]

This document provides a comprehensive overview of the reaction mechanisms for the synthesis of **Methyl 3-amino-5-methylbenzoate**, detailed experimental protocols, and a summary of its applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-amino-5-methylbenzoate** is provided in the table below.

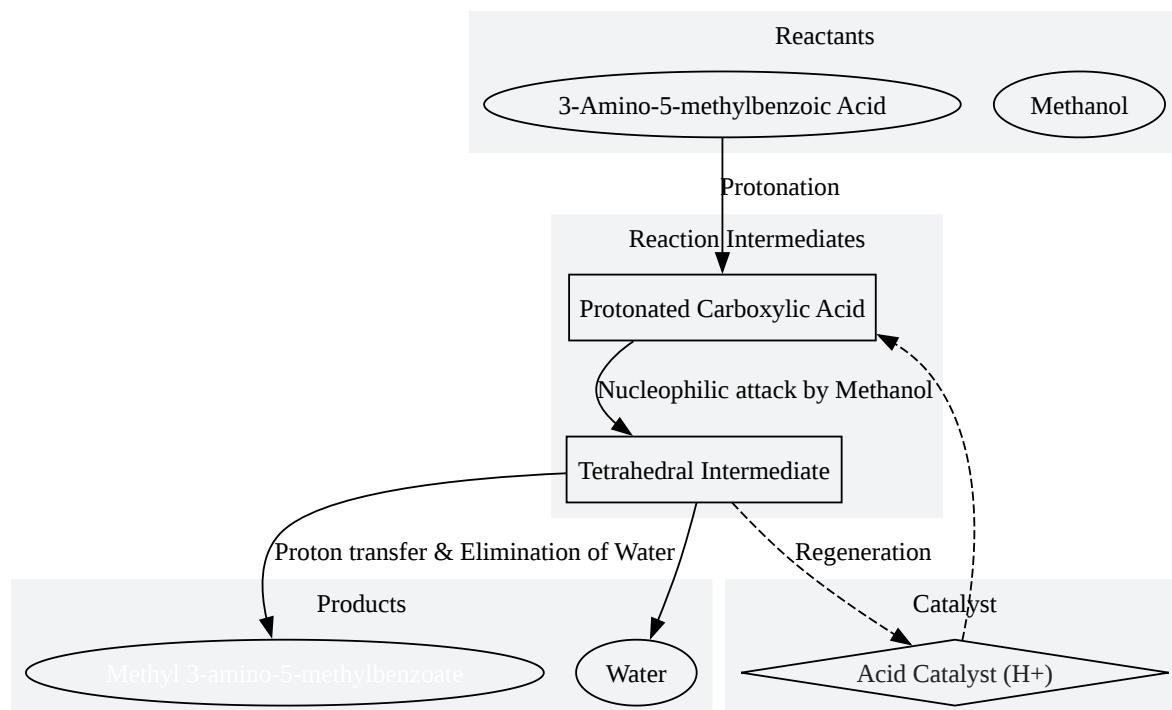
Property	Value
CAS Number	18595-15-8
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Appearance	Yellow to brown solid
Boiling Point	303.1±22.0 °C (Predicted)[2]
Density	1.132±0.06 g/cm ³ (Predicted)[2]
pKa	3.57±0.10 (Predicted)[2]
Storage	Keep in dark place, Inert atmosphere, Room temperature[2]

Reaction Mechanisms and Synthesis Pathways

The synthesis of **Methyl 3-amino-5-methylbenzoate** can be achieved through two primary routes, each involving fundamental organic transformations.

Route 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid

This is a direct and classical method for the synthesis of esters. The reaction involves the acid-catalyzed esterification of 3-amino-5-methylbenzoic acid with methanol. The mechanism proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.



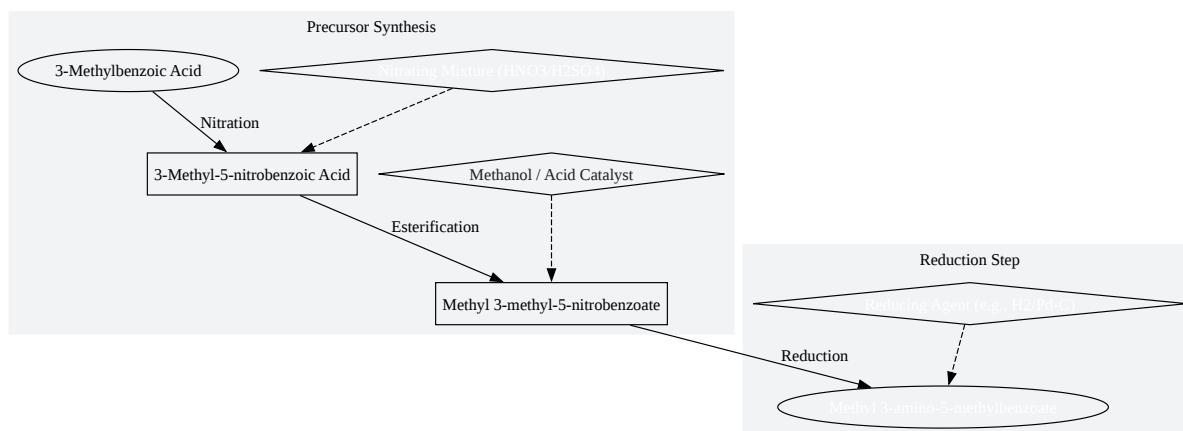
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Route 2: Reduction of Methyl 3-methyl-5-nitrobenzoate

This two-step synthetic approach begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.

- Nitration: The synthesis of the precursor, Methyl 3-methyl-5-nitrobenzoate, can be achieved by the nitration of 3-methylbenzoic acid followed by esterification, or by the nitration of methyl 3-methylbenzoate. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO_2^+) as the electrophile. The electron-withdrawing carboxylic acid or ester group directs the incoming nitro group to the meta position.

- Reduction: The nitro group of Methyl 3-methyl-5-nitrobenzoate is then reduced to an amino group. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically employed in the presence of hydrogen gas.



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Experimental Protocols

The following are detailed protocols for the synthesis of **Methyl 3-amino-5-methylbenzoate** based on established chemical principles and analogous procedures.

Protocol 1: Fischer-Speier Esterification of 3-Amino-5-methylbenzoic Acid

Materials:

- 3-Amino-5-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
- Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
- Remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

- Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude **Methyl 3-amino-5-methylbenzoate** can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of Methyl 3-methyl-5-nitrobenzoate

Materials:

- Methyl 3-methyl-5-nitrobenzoate
- Methanol
- Palladium on carbon (10% Pd/C) or Raney Nickel
- Hydrogen gas source
- Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)
- Celite
- Filtration apparatus

Procedure:

- Dissolve Methyl 3-methyl-5-nitrobenzoate (1.0 eq) in methanol in a suitable hydrogenation vessel.
- Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate).

- Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically to 1-3 atm, or as per the apparatus specifications) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude **Methyl 3-amino-5-methylbenzoate**.
- The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data

While specific yield data for the synthesis of **Methyl 3-amino-5-methylbenzoate** is not readily available in the cited literature, analogous reactions suggest that high yields can be expected. For Fischer esterification of similar aminobenzoic acids, yields are typically in the range of 70-90%. Catalytic hydrogenation of nitrobenzoates is also a high-yielding reaction, often exceeding 95% yield.

Spectroscopic Data

The identity and purity of synthesized **Methyl 3-amino-5-methylbenzoate** should be confirmed by spectroscopic methods. While a comprehensive public database of its spectra is not available, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the ester methyl group, and the amino protons. The aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The

methyl group on the ring will be a singlet around 2.2-2.4 ppm, and the ester methyl group will be a singlet around 3.8-3.9 ppm. The amino protons will appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons, the methyl carbon on the ring, and the ester methyl carbon.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the region of 3300-3500 cm^{-1}), the C=O stretching of the ester (around 1700-1720 cm^{-1}), and C-O stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol).

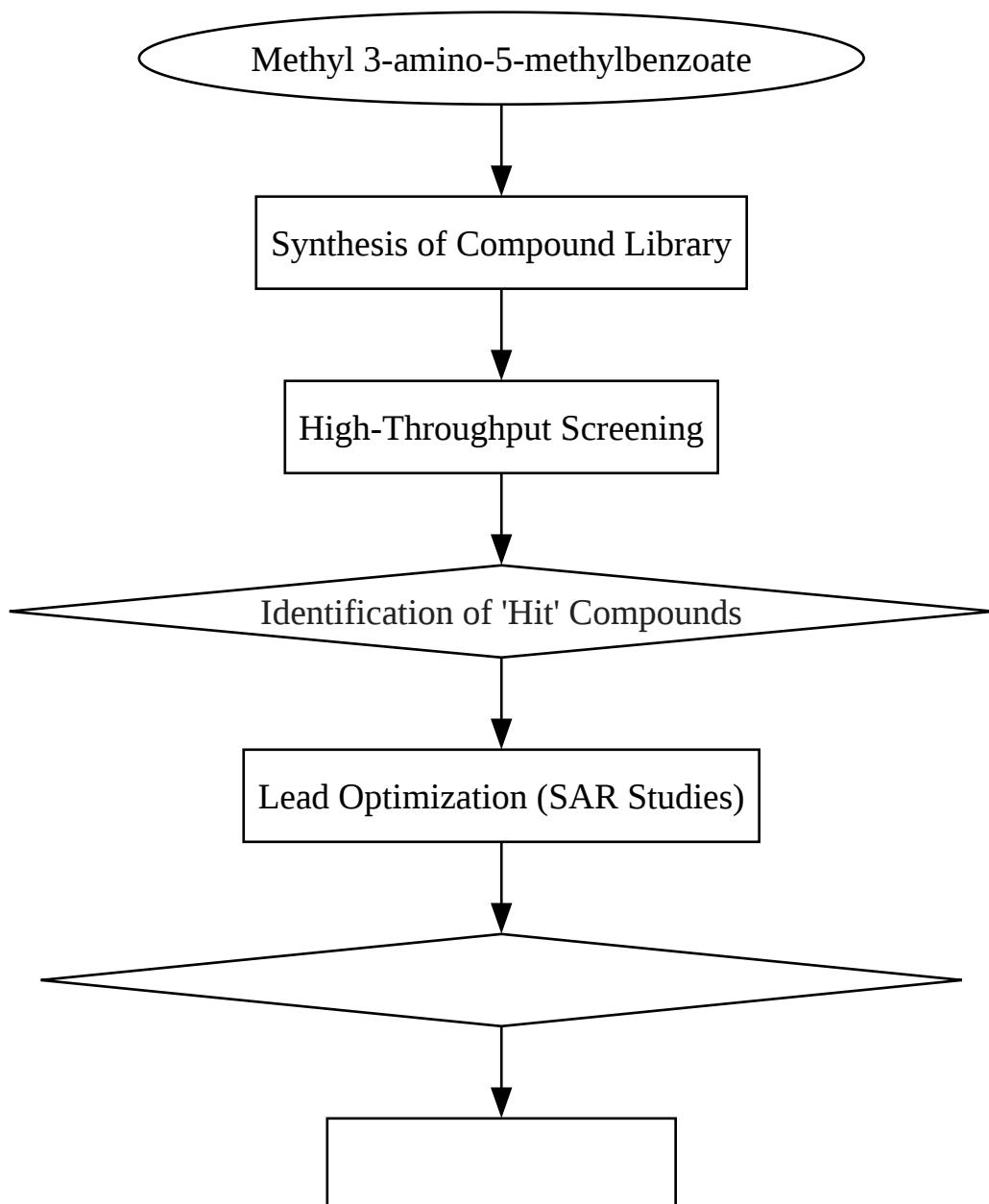
Applications in Drug Development

Methyl 3-amino-5-methylbenzoate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are found in various classes of bioactive compounds. Although specific drugs derived directly from this starting material are not extensively documented in publicly available literature, its utility as a building block can be inferred from the applications of structurally similar aminobenzoates.

These compounds are frequently used in the synthesis of:

- Kinase Inhibitors: The aminobenzoate scaffold is a common starting point for the development of inhibitors targeting various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1]
- Enzyme Inhibitors: Derivatives of aminobenzoates have been explored as inhibitors for other enzymes involved in metabolic pathways that are critical for disease progression.
- Heterocyclic Compounds: The amino group provides a reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

The general workflow for utilizing a building block like **Methyl 3-amino-5-methylbenzoate** in a drug discovery program is outlined below.

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Conclusion

Methyl 3-amino-5-methylbenzoate is a synthetically accessible and valuable intermediate for researchers in organic synthesis and drug discovery. The well-established methods of Fischer-Speier esterification and nitro group reduction provide reliable pathways for its preparation. Its utility as a scaffold for the synthesis of biologically active molecules, particularly in the context of kinase inhibitor development, underscores its importance in the pharmaceutical sciences.

The protocols and information provided herein are intended to serve as a practical guide for the synthesis and application of this versatile chemical building block.

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